molecular formula C9H10N4O2 B3354095 methyl 5-amino-1H-benzimidazole-2-carbamate CAS No. 57438-18-3

methyl 5-amino-1H-benzimidazole-2-carbamate

Cat. No.: B3354095
CAS No.: 57438-18-3
M. Wt: 206.2 g/mol
InChI Key: AVSUKVWVOYECEB-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-benzimidazole-2-carbamate is a benzimidazole derivative known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings. The presence of an amino group at the 5-position and a carbamate group at the 2-position further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1H-benzimidazole-2-carbamate typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or its derivatives, to form the benzimidazole core.

    Amination: The introduction of the amino group at the 5-position can be achieved through nitration followed by reduction. Nitration of benzimidazole yields 5-nitrobenzimidazole, which is then reduced to 5-aminobenzimidazole using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Carbamoylation: The final step involves the introduction of the carbamate group. This can be done by reacting 5-aminobenzimidazole with methyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions (e.g., temperature, pressure, and solvent choice) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-benzimidazole-2-carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form different benzimidazole derivatives, depending on the reducing agents used.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitrobenzimidazole, substituted benzimidazoles, and various carbamate derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Methyl 5-amino-1H-benzimidazole-2-carbamate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives, which are valuable in material science and catalysis.

    Biology: The compound exhibits significant biological activity, including antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and certain cancers.

    Industry: The compound is used in the formulation of fungicides and pesticides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-benzimidazole-2-carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. In the case of its antifungal activity, it interferes with the synthesis of fungal cell walls, leading to cell lysis and death.

Comparison with Similar Compounds

Methyl 5-amino-1H-benzimidazole-2-carbamate can be compared with other benzimidazole derivatives, such as:

    Carbendazim: Another benzimidazole carbamate with broad-spectrum antifungal activity.

    Albendazole: A benzimidazole derivative used as an anthelmintic agent.

    Thiabendazole: Known for its antifungal and anthelmintic properties.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of an amino group and a carbamate group on the benzimidazole core enhances its versatility in various applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable building block for the synthesis of more complex molecules. Its biological activity further underscores its potential in therapeutic and agricultural applications.

Properties

IUPAC Name

methyl N-(6-amino-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUKVWVOYECEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598691
Record name Methyl (6-amino-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57438-18-3
Record name Methyl (6-amino-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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